

history and discovery of 1-Piperidinocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Piperidinocyclohexanecarbonitrile
Cat. No.:	B162700

[Get Quote](#)

An In-depth Technical Guide to **1-Piperidinocyclohexanecarbonitrile (PCC)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is a nitrile compound that serves as a crucial chemical intermediate. Its primary significance lies in its role as a direct precursor in the synthesis of Phencyclidine (PCP), a dissociative anesthetic with hallucinogenic properties.^{[1][2]} Due to its use in the illicit manufacture of PCP, PCC is a controlled substance in many jurisdictions, including the United States where it is classified as a Schedule II substance.^{[3][4]} This document provides a comprehensive overview of the history, synthesis, and chemical properties of PCC.

History and Discovery

The first synthesis of **1-Piperidinocyclohexanecarbonitrile** was reported in 1926 by Kotz and Merkel.^[5] However, it gained notoriety in the mid-20th century with the development of PCP in the 1950s as an intravenous anesthetic.^{[6][7]} The synthesis of PCP often proceeds via PCC, making it a key intermediate in both pharmaceutical and clandestine laboratory settings.^[5] Consequently, PCC is often found as a contaminant in illicitly produced PCP.^{[4][8]}

Physicochemical and Spectral Data

A summary of the key physicochemical properties of PCC is provided in the table below.

Property	Value	Reference
IUPAC Name	1-(piperidin-1-yl)cyclohexane-1-carbonitrile	[3]
Synonyms	PCC, 1-(1-Cyanocyclohexyl)piperidine	[9]
CAS Number	3867-15-0	[1]
Molecular Formula	C12H20N2	[1][9]
Molecular Weight	192.30 g/mol	[1][3]
Appearance	White crystalline solid	[10]
Melting Point	65-68 °C	[10][11]
Boiling Point	~296-298 °C (estimate)	[12]
Solubility	Soluble in organic solvents like ethanol, DMF, and DMSO.	[4][12]
IR (CHCl3) v	2230 cm-1 (C≡N)	[10]

Synthesis of 1-Piperidinocyclohexanecarbonitrile

The synthesis of PCC is typically achieved through a Strecker-type reaction involving cyclohexanone, piperidine, and a cyanide salt. The reaction proceeds via the formation of an iminium salt intermediate, which is then attacked by the cyanide ion.

Experimental Protocol

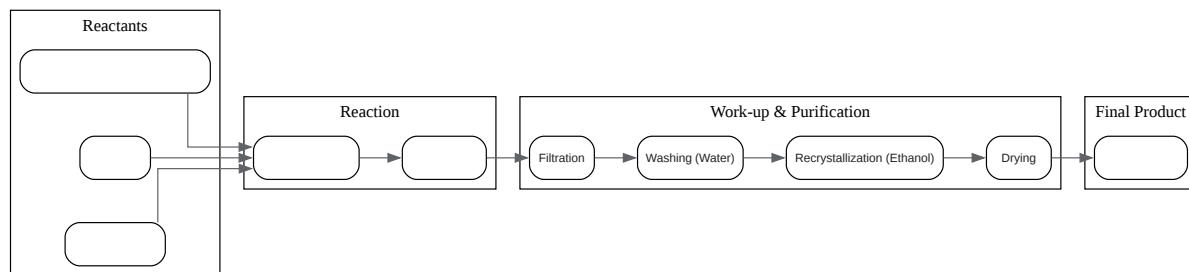
Two common procedures for the synthesis of PCC are detailed below.

Method 1: Using Hydrochloric Acid[11]

- Piperidine (44 g, 0.52 mole) is carefully mixed with 45 ml of concentrated HCl and 120 ml of cold water to a pH of 3-4.

- To this solution, 50 g (0.52 mole) of cyclohexanone is added.
- A solution of 36 g of potassium cyanide (KCN) in 100 ml of water is then added with vigorous stirring.
- The resulting solution is stirred at room temperature overnight. A white precipitate typically forms after about 2 hours.
- The crystalline precipitate is collected by filtration and washed with cold water.
- Recrystallization from 95% ethanol yields the final product.

Method 2: Using Sodium Bisulfite[10]

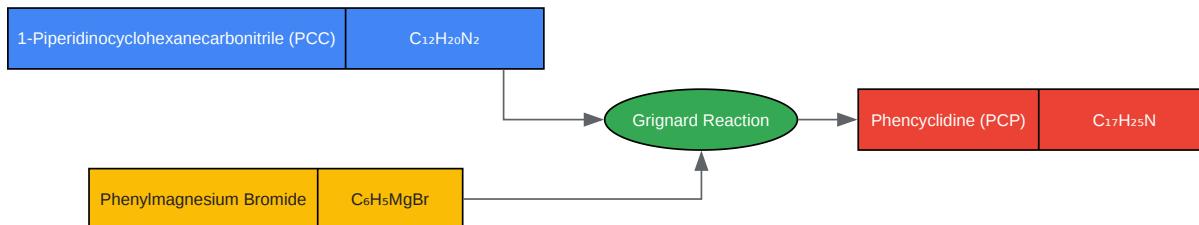

- To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 ml of water, 9.8 g (0.1 mol) of cyclohexanone is added.
- A separate solution of 5.4 g (0.11 mol) of sodium cyanide and 8.5 g (0.1 mol) of piperidine in 20 ml of water is prepared.
- The cyanide and piperidine solution is then added to the cyclohexanone-bisulfite mixture.
- The reaction is allowed to stir overnight at room temperature.
- The resulting product is filtered off, washed with water, and dried under a vacuum.

Quantitative Data for Synthesis

The following table summarizes the reactants and typical yields for the synthesis of PCC.

Reactant	Method 1 Molar Eq.	Method 2 Molar Eq.
Cyclohexanone	1.0	1.0
Piperidine	1.0	1.0
Potassium Cyanide	1.0	-
Sodium Cyanide	-	1.1
Hydrochloric Acid	Used to adjust pH	-
Sodium Bisulfite	-	1.1
Typical Yield	88%	82.1%

Synthesis Workflow Diagram


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-Piperidinocyclohexanecarbonitrile (PCC)**.

Role in Phencyclidine (PCP) Synthesis

PCC is a critical intermediate in the synthesis of phencyclidine. The conversion of PCC to PCP is typically achieved through a Grignard reaction with phenylmagnesium bromide. In this reaction, the Grignard reagent attacks the nitrile carbon of PCC, followed by hydrolysis to yield PCP.

Reaction Pathway from PCC to PCP

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of Phencyclidine (PCP) from PCC.

Toxicology and Regulation

PCC is a toxic substance, with some reports indicating it may be three times more toxic than PCP.[1][2] Its acute LD₅₀ in mice has been reported to be 29.0 mg/kg (intraperitoneal).[13] Due to its role in the illicit synthesis of PCP, PCC is a regulated chemical. In the United States, it is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA).[3]

Conclusion

1-Piperidinocyclohexanecarbonitrile is a historically significant compound, primarily due to its role as a key precursor in the synthesis of phencyclidine. Its straightforward synthesis and chemical properties have made it a focal point in both legitimate chemical research and forensic analysis of illicit drug manufacturing. A thorough understanding of its synthesis and reactivity is essential for professionals in drug development, forensic science, and regulatory affairs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 2. 1-piperidinocyclohexanecarbonitrile | 3867-15-0 [chemicalbook.com]
- 3. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scribd.com [scribd.com]
- 6. justice.gov [justice.gov]
- 7. PCP | Research Starters | EBSCO Research [ebsco.com]
- 8. Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]
- 10. scribd.com [scribd.com]
- 11. prepchem.com [prepchem.com]
- 12. chembk.com [chembk.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [history and discovery of 1-Piperidinocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162700#history-and-discovery-of-1-piperidinocyclohexanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com